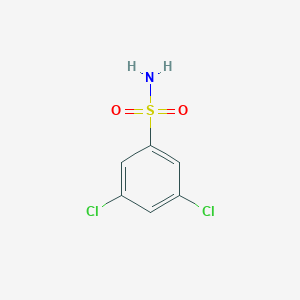
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-((8-chlorooctyl)oxy)tetrahydro- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as C8-TP, and it has been studied for its ability to affect biochemical and physiological processes. In
作用機序
C8-TP is believed to work by binding to the transmembrane domain of ion channels, which affects their function. Specifically, C8-TP has been shown to inhibit the activity of TRPV1 and TRPA1 channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that C8-TP can affect a variety of biochemical and physiological processes. For example, it has been shown to reduce pain and inflammation in animal models, and it has also been shown to reduce the severity of seizures. Additionally, C8-TP has been shown to have antioxidant properties, which could have implications for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using C8-TP in lab experiments is its selectivity for certain types of ion channels. This allows researchers to study the specific effects of inhibiting these channels without affecting other channels. However, one limitation is that C8-TP can be difficult to work with due to its low solubility in aqueous solutions.
将来の方向性
There are several potential future directions for research on C8-TP. One area of focus could be on its potential applications in the treatment of epilepsy and chronic pain. Additionally, further studies could be done to explore its antioxidant properties and its potential applications in the treatment of neurodegenerative diseases. Finally, more research could be done to optimize the synthesis of C8-TP and improve its solubility in aqueous solutions.
Conclusion:
In conclusion, C8-TP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its ability to affect ion channels and various biochemical and physiological processes makes it a promising compound for further study. While there are limitations to its use in lab experiments, there are also several potential future directions for research on C8-TP.
合成法
The synthesis of C8-TP involves the reaction of 2H-pyran-2-one with 8-chlorooctan-1-ol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through a series of steps, including column chromatography. The yield of the synthesis is typically around 50%.
科学的研究の応用
C8-TP has been studied for its potential applications in various scientific research fields. One of the main areas of focus has been on its ability to affect ion channels. C8-TP has been shown to selectively inhibit certain types of ion channels, which could have implications for the treatment of various diseases, including epilepsy and chronic pain.
特性
CAS番号 |
19754-57-5 |
|---|---|
分子式 |
C13H25ClO2 |
分子量 |
248.79 g/mol |
IUPAC名 |
2-(8-chlorooctoxy)oxane |
InChI |
InChI=1S/C13H25ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h13H,1-12H2 |
InChIキー |
KTZCUNASYOHWBD-UHFFFAOYSA-N |
SMILES |
C1CCOC(C1)OCCCCCCCCCl |
正規SMILES |
C1CCOC(C1)OCCCCCCCCCl |
その他のCAS番号 |
19754-57-5 |
同義語 |
2-[(8-Chlorooctyl)oxy]tetrahydro-2H-pyran |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



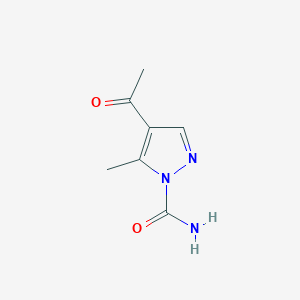

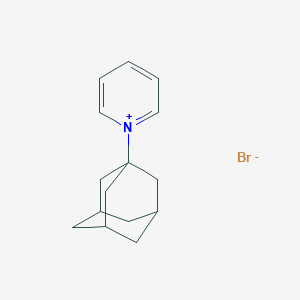
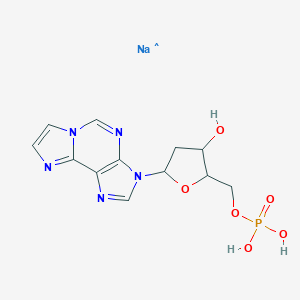


![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
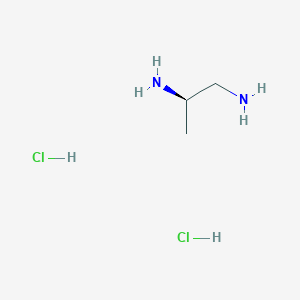
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
